molecular formula C8H8BClO4 B1431929 4-Chloro-2-(methoxycarbonyl)phenylboronic acid CAS No. 1612256-37-7

4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1431929
CAS No.: 1612256-37-7
M. Wt: 214.41 g/mol
InChI Key: CVYLRXWWSGNWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BClO4 . It has a molecular weight of 214.41 g/mol . The compound is also known by several synonyms, including Benzoic acid, 2-borono-5-chloro-, 1-methyl ester .


Synthesis Analysis

A practical and efficient process for the synthesis of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride from p-bromo toluene has been developed via borylation, oxidation, nitration, esterification, and hydrogenation .


Molecular Structure Analysis

The methoxycarbonyl group in the compound is rotated out of the plane of the benzene ring by 7.70 (6)° . In the crystal, molecules are linked via pairs of O—H…O hydrogen bonds, involving the boronic acid OH groups, forming inversion dimers .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in a Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It has also been used in a Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 197-200 °C (lit.) . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 214.0204166 g/mol .

Safety and Hazards

The compound has certain hazard statements associated with it, including H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

(4-chloro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYLRXWWSGNWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612256-37-7
Record name 4-Chloro-2-(methoxycarbonyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(methoxycarbonyl)phenylboronic acid
Reactant of Route 2
4-Chloro-2-(methoxycarbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(methoxycarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(methoxycarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(methoxycarbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.